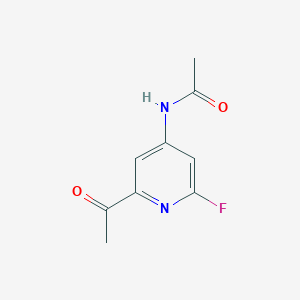
N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group and a fluorine atom attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide typically involves the acetylation of 6-fluoropyridine-2-amine. One common method is as follows:
Starting Material: 6-fluoropyridine-2-amine.
Reagent: Acetic anhydride.
Catalyst: A base such as pyridine or triethylamine.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at a temperature of around 80-100°C for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium amide (NaNH2) or thiourea under basic conditions.
Major Products
Oxidation: Formation of N-(2-carboxy-6-fluoropyridin-4-YL)acetamide.
Reduction: Formation of N-(2-acetyl-6-aminopyridin-4-YL)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
作用機序
The mechanism of action of N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The acetyl and fluorine groups play a crucial role in enhancing its binding affinity and specificity to the target molecules.
類似化合物との比較
Similar Compounds
N-(2-Acetyl-6-chloropyridin-4-YL)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide: Similar structure but with a bromine atom instead of fluorine.
N-(2-Acetyl-6-methylpyridin-4-YL)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound in drug discovery and development.
特性
分子式 |
C9H9FN2O2 |
|---|---|
分子量 |
196.18 g/mol |
IUPAC名 |
N-(2-acetyl-6-fluoropyridin-4-yl)acetamide |
InChI |
InChI=1S/C9H9FN2O2/c1-5(13)8-3-7(11-6(2)14)4-9(10)12-8/h3-4H,1-2H3,(H,11,12,14) |
InChIキー |
GCHQFYBTBIFPAM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)NC(=O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


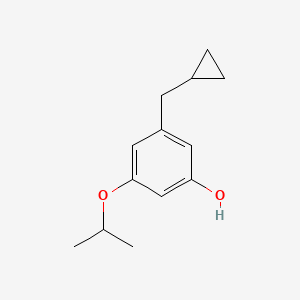
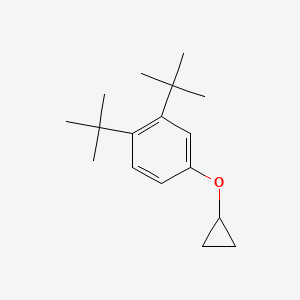

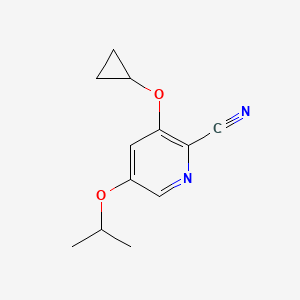
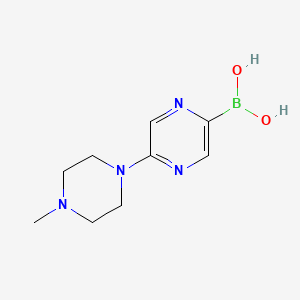


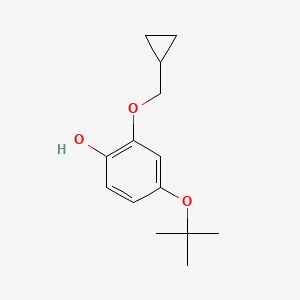

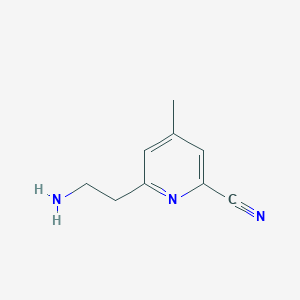
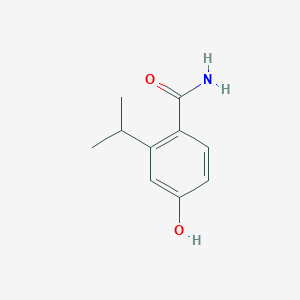
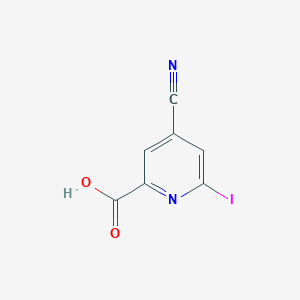
![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)

